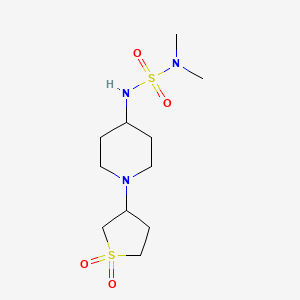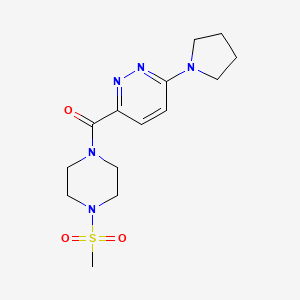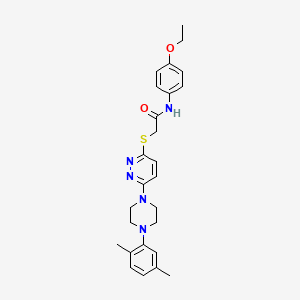![molecular formula C19H17FN2O3 B2651828 4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-68-0](/img/structure/B2651828.png)
4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines and benzamides are both important structures in medicinal chemistry . Quinolines are aromatic compounds that have been found in many synthetic drug molecules and have a wide range of biological activities . Benzamides are a type of amide that have a benzene ring attached to an amide group. They also have diverse biological activities and are used in the synthesis of a variety of pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline and benzamide derivatives can involve various methods depending on the specific structures and functional groups present . For example, the synthesis of quinoline derivatives often involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis . The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . Benzamide consists of a benzene ring attached to an amide group . The specific structure of “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would include these components along with a fluoro group at the 4-position of the benzene ring, a methoxy group at the 7-position of the quinoline, and an ethyl group attached to the nitrogen of the amide.Chemical Reactions Analysis
The chemical reactions of quinoline and benzamide derivatives can vary widely depending on the specific structures and functional groups present . Quinolines can undergo electrophilic substitution reactions similar to benzene . Benzamides can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, quinolines are crystalline and colorless . The presence of the fluoro, methoxy, and ethyl groups could affect properties such as solubility, melting point, and reactivity.Scientific Research Applications
Pharmacokinetics and Drug Metabolism
The study of related compounds often involves examining their metabolism, disposition, and pharmacokinetics within the human body. For example, the metabolism and disposition of a specific γ-Aminobutyric Acid Type A Receptor Partial Agonist were elucidated in humans, highlighting the pathways through which similar complex molecules are metabolized and their potential applications in designing drugs with specific target site activities (Shaffer et al., 2008).
Phototoxicity Studies
Research into the phototoxic effects of fluoroquinolones, such as moxifloxacin, provides insight into the safety profile of related compounds. Studies on phototoxicity help in understanding how structural modifications, like the introduction of a methoxy group, can influence the phototoxic potential of a compound, thus guiding the development of safer medications (Man et al., 1999).
Diagnostic Applications
Compounds with specific binding affinities, such as sigma receptors in the case of certain benzamides, are studied for their potential in diagnostic imaging, like scintigraphy for identifying breast cancer or melanoma metastases. This reflects the application of chemical entities in developing diagnostic tools based on their selective tissue or receptor binding characteristics (Caveliers et al., 2002; Maffioli et al., 1994).
Antibiotic Resistance Studies
Research into the mechanisms of action and resistance of fluoroquinolone antibiotics provides a foundation for designing novel compounds that can overcome resistance. Studies on compounds like levofloxacin and their resistance mechanisms in pathogens such as Escherichia coli highlight the importance of structural modifications to enhance efficacy and reduce resistance (Miura et al., 2008).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on its specific structure and properties. In general, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Future Directions
The future directions for research on “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could involve further studies to elucidate its physical and chemical properties, synthesis methods, biological activities, and potential applications. Given the wide range of biological activities exhibited by quinoline and benzamide derivatives, this compound could potentially be of interest in the field of medicinal chemistry .
properties
IUPAC Name |
4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDVWWBMKJGQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2651747.png)
![2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2651748.png)
![N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2651749.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)


![3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2651755.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2651767.png)